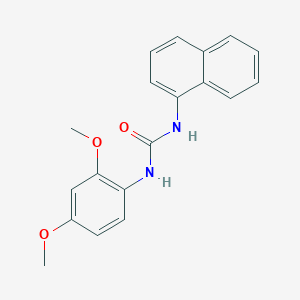![molecular formula C15H23BrClNO3 B5124109 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride is a chemical compound that is widely used in scientific research. It is a synthetic compound that can be used to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, which can lead to changes in cell growth and differentiation.
Biochemical and Physiological Effects
2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation in certain cell types. It has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, it has been shown to affect the expression of certain proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it is a relatively stable compound, which means that it can be stored for long periods of time without degrading. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research involving 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride. One future direction is to study its effects on different cell types and in different experimental conditions. Another future direction is to study its effects in combination with other compounds, to see if it has synergistic effects. Additionally, future research could focus on elucidating the mechanism of action of this compound, to better understand how it affects cell growth and differentiation.
Méthodes De Synthèse
The synthesis of 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride involves the reaction of 4-bromophenol with tert-butyl(methyl)amine in the presence of a base to form 4-bromo-N-tert-butyl-N-methylbenzenamine. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate. The final step involves the addition of hydrochloric acid to form 2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride.
Applications De Recherche Scientifique
2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It can be used to study the effects of compounds on cell growth, proliferation, and differentiation. It can also be used to study the effects of compounds on enzyme activity and protein expression.
Propriétés
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.ClH/c1-15(2,3)17(4)9-10-19-14(18)11-20-13-7-5-12(16)6-8-13;/h5-8H,9-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDZTZOTNAYSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)CCOC(=O)COC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(methyl)amino]ethyl 2-(4-bromophenoxy)acetate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)

![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)